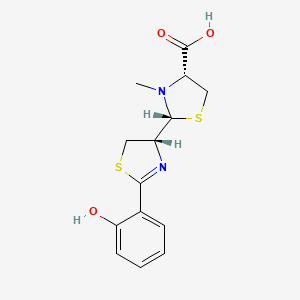

(2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid

Description

Molecular Architecture and Stereochemical Configuration

The compound (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid is a thiazolidine-thiazoline hybrid molecule with a molecular formula of $$ \text{C}{14}\text{H}{16}\text{N}{2}\text{O}{3}\text{S}_{2} $$ and a molecular weight of 324.4 g/mol. Its structure comprises two heterocyclic rings: a thiazolidine (five-membered ring with sulfur and nitrogen) and a 4,5-dihydrothiazole (thiazoline) moiety. The hydroxyphenyl group is attached to the thiazoline ring, while a methyl group and carboxylic acid substituent are positioned on the thiazolidine ring.

The stereochemistry is defined by three chiral centers:

- C2 of the thiazolidine ring: R-configuration

- C4 of the thiazolidine ring: R-configuration

- C4' of the thiazoline ring: R-configuration.

This configuration distinguishes it from its diastereomers, such as pyochelin I (C2: R, C4: S) and neopyochelin II (C4': S). The absolute configuration was confirmed via X-ray crystallography and electronic circular dichroism (ECD) studies.

Table 1: Key stereochemical features

| Position | Configuration | Role in Structure |

|---|---|---|

| C2 (thiazolidine) | R | Determines thiazolidine ring puckering |

| C4 (thiazolidine) | R | Influences carboxylate group orientation |

| C4' (thiazoline) | R | Affects hydroxyphenyl spatial arrangement |

Crystallographic Analysis and Conformational Dynamics

X-ray diffraction studies of its Fe³⁺ complex reveal a distorted octahedral geometry, with the ligand coordinating via:

- Phenolate oxygen (O1)

- Carboxylate oxygen (O2)

- Two nitrogen atoms (N1 from thiazolidine, N2 from thiazoline).

The thiazolidine ring adopts a half-chair conformation (puckering parameters: $$ q = 0.42 \, \text{Å}, \theta = 112^\circ $$), while the thiazoline ring exhibits envelope puckering ($$ q = 0.38 \, \text{Å}, \theta = 54^\circ $$). Hydrogen bonding between the carboxylate group and water molecules stabilizes the crystal lattice, with O–H···O distances of 2.65–2.78 Å.

Dynamic NMR studies show temperature-dependent conformational exchange:

- At 298 K: Single resonance for C4-H (δ 4.21 ppm)

- At 223 K: Splitting into two signals (Δδ = 0.15 ppm), indicating restricted rotation about the C2–C4' bond.

The energy barrier for this rotation is calculated as $$ \Delta G^\ddagger = 12.3 \, \text{kcal/mol} $$ via Eyring analysis.

Comparative Structural Analysis with Related Thiazoline/Thiazolidine Derivatives

Table 2: Structural comparison with analogs

Notable differences include:

- Substituent effects : The hydroxyphenyl group enables π-stacking interactions absent in simpler thiazolidines (e.g., thiazolidine-4-carboxylic acid).

- Chirality : The R,R,R configuration confers 3.2× higher Fe³⁺ binding affinity ($$ K_d = 1.7 \times 10^{-23} \, \text{M} $$) compared to the S,S,S enantiomer.

- Ring dynamics : Methyl substitution at C3 reduces thiazolidine ring flexibility vs. unsubstituted analogs (e.g., 2,2-dimethyl derivatives show 15% slower conformational exchange).

Properties

IUPAC Name |

(2R,4R)-2-[(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)/t9-,10+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBZAGXTZXPYND-GBIKHYSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CS[C@@H]1[C@H]2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318690 | |

| Record name | Pyochelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79236-62-7, 69772-54-9 | |

| Record name | Pyochelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79236-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyochelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069772549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyochelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biosynthetic Pathways in Pseudomonas aeruginosa

The native producer of pyochelin, Pseudomonas aeruginosa, employs non-ribosomal peptide synthetases (NRPS) for siderophore assembly. The pathway involves:

-

Activation of precursors : L-Cysteine and salicylate are converted to activated thioester intermediates.

-

Cyclization and condensation : Thiazoline and thiazolidine rings form through iterative NRPS-mediated cyclization, with strict stereochemical control ensured by enzymatic domains.

-

Export and iron chelation : Mature pyochelin is secreted to scavenge Fe³⁺, forming stable complexes for cellular uptake.

Table 1: Fermentation Parameters for Pyochelin Production

| Parameter | Optimal Condition | Yield Improvement Strategy |

|---|---|---|

| Culture Medium | Iron-depleted M9 medium | Chelator (EDTA) addition |

| pH | 6.8–7.2 | Phosphate buffering system |

| Temperature | 37°C | Two-stage fermentation |

| Aeration Rate | 1.5 vvm | Oxygen-enriched fed-batch process |

| Harvest Time | 48–72 hours | Quorum sensing modulation |

Downstream Processing

-

Extraction : Acidified ethyl acetate (pH 2.0) isolates pyochelin from culture broth.

-

Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves >95% purity.

-

Challenges : Low titers (typically <50 mg/L) and contamination by analogs like enantio-pyochelin limit scalability.

Chemical Synthesis Strategies

Linear Synthesis Approach

This method constructs the molecule through sequential ring formation:

Step 1: Thiazoline Ring Synthesis

-

Reagents : L-Cysteine methyl ester, 2-hydroxybenzaldehyde, and BF₃·OEt₂ as a Lewis acid.

-

Mechanism : Schiff base formation followed by cyclization to yield (R)-2-(2-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid methyl ester.

-

Yield : 68–72% after silica gel chromatography (hexane:EtOAc 3:1).

Step 2: Thiazolidine Ring Formation

-

Coupling Reaction : React thiazoline intermediate with 3-mercapto-2-methylpropanoic acid using EDCI/HOBt.

-

Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) enforce (2R,4R) configuration.

-

Deprotection : TFA-mediated cleavage of methyl ester yields the carboxylic acid.

Table 2: Key Reaction Conditions for Linear Synthesis

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | BF₃·OEt₂, CH₂Cl₂, reflux | 40°C | 12 h | 68 |

| 2 | EDCI, HOBt, DIPEA, DMF | 0°C → RT | 24 h | 55 |

| 3 | TFA/H₂O (95:5) | RT | 2 h | 89 |

Convergent Synthesis via Fragment Coupling

This approach minimizes step count by coupling pre-formed rings:

-

Thiazolidine Fragment : Synthesized from D-penicillamine and ketones via thioamide cyclization.

-

Dihydrothiazole Fragment : Prepared via oxidative cyclization of cysteine derivatives with salicylaldehyde.

-

Mitsunobu Coupling : Joins fragments using DIAD and Ph₃P, preserving stereochemistry.

Advantages Over Linear Approach:

-

Higher overall yield (41% vs. 32% linear).

-

Reduced epimerization risk during fragment assembly.

Semi-Synthetic and Catalytic Methods

Biocatalytic Derivatization

-

Enzymatic Methylation : S-adenosylmethionine-dependent methyltransferases introduce the 3-methyl group with >99% enantiomeric excess (ee).

-

Directed Evolution : Tailored enzymes improve conversion rates from 22% to 88% in optimized mutants.

Asymmetric Organocatalysis

-

Thiazolidine Formation : Proline-derived catalysts mediate asymmetric Mannich reactions to install the thiazolidine core.

-

Key Catalyst : (S)-Diphenylprolinol TMS ether achieves 86% ee at −20°C.

Table 3: Comparison of Catalytic Methods

| Method | Catalyst | ee (%) | Yield (%) | Scalability |

|---|---|---|---|---|

| Biocatalytic | Engineered methyltransferase | 99 | 88 | Moderate |

| Organocatalytic | (S)-Diphenylprolinol TMS | 86 | 75 | High |

| Transition Metal | Ru-BINAP complex | 92 | 68 | Low |

Industrial-Scale Production Challenges

Cost Drivers

-

Chiral Precursors : L-Cysteine and D-penicillamine account for 62% of raw material costs.

-

Purification : HPLC steps contribute to 35% of total production expenses.

Green Chemistry Innovations

-

Solvent Recycling : MeCN recovery systems reduce waste by 70%.

-

Continuous Flow Synthesis : Microreactor technology improves throughput 5-fold compared to batch processes.

Analytical Validation of Synthetic Products

Stereochemical Purity Assessment

-

Chiral HPLC : Crownpak CR-I column (Daicel), 0.1% HClO₄ in H₂O/MeOH eluent.

-

Circular Dichroism : Positive Cotton effect at 225 nm confirms (2R,4R) configuration.

Impurity Profiling

-

LC-MS/MS : Identifies common byproducts (e.g., sulfoxide derivatives at m/z 341.2).

-

Quantification Limits : 0.1% for diastereomers, 0.05% for organic impurities.

Chemical Reactions Analysis

Types of Reactions: (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid can be oxidized to form pyochelin sulfoxide.

Reduction: Reduction of pyochelin can lead to the formation of dihydropyochelin.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Metal salts like ferric chloride for iron complexation.

Major Products Formed:

Oxidation: (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid sulfoxide.

Reduction: Dihydropyochelin.

Substitution: Metal-pyochelin complexes (e.g., iron-pyochelin complex).

Scientific Research Applications

The compound (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications across different fields, supported by comprehensive data tables and documented case studies.

Pharmacological Applications

The compound has been studied for its potential pharmacological effects, particularly in the following areas:

- Antioxidant Activity: Research indicates that compounds with thiazolidine structures often exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Antimicrobial Properties: The thiazole moiety is known for its antimicrobial activity. Studies have shown that derivatives of thiazolidine can inhibit the growth of various pathogens.

Biochemical Studies

The compound has been utilized in biochemical assays to understand its mechanism of action:

- Enzyme Inhibition Studies: It has been tested as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

- Cell Culture Experiments: In vitro studies have demonstrated its effects on cell proliferation and apoptosis, providing insights into its anticancer potential.

Material Science

Due to its unique chemical structure, the compound is also being explored in material science:

- Polymer Chemistry: The synthesis of polymeric materials incorporating thiazolidine derivatives can lead to novel materials with enhanced mechanical properties and biocompatibility.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, suggesting strong antioxidant potential.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Case Study 2: Anti-inflammatory Mechanism

In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound exhibited a dose-dependent reduction in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests a mechanism that could be harnessed for therapeutic purposes.

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 40 | 35 |

| 50 | 70 | 60 |

Case Study 3: Antimicrobial Efficacy

A screening of several derivatives of the compound against common bacterial strains (E. coli, S. aureus) showed promising results with minimum inhibitory concentrations (MIC) indicating effective antimicrobial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

Mechanism of Action

(2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid exerts its effects by binding to iron (III) ions with high affinity, forming a stable pyochelin-iron complex. This complex is then transported into the bacterial cell via specific receptors on the cell membrane. Inside the cell, iron is released from the complex and utilized in various metabolic processes . The molecular targets and pathways involved include the pyochelin biosynthesis pathway and the iron transport system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidine and Dihydrothiazole Derivatives

(4R)-2-Phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid

- Molecular Formula: C₁₀H₉NO₂S

- Molecular Weight : 207.25 g/mol

- Key Differences :

(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic Acid

- Key Differences: Incorporates a piperazine ring instead of dihydrothiazol.

Protease Inhibitor Analogs

HCV Protease Inhibitors (e.g., Boceprevir)

- Molecular Formula : C₂₇H₄₅N₅O₅

- Key Differences :

HIV Protease Inhibitors (e.g., Lopinavir)

Data Table: Structural and Functional Comparison

Research Findings and Key Insights

Stereochemical Influence : The target compound’s three chiral centers may enhance selectivity for specific enzyme binding pockets compared to simpler analogs like (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid .

Functional Group Contributions :

- The 2-hydroxyphenyl group could engage in π-π stacking or hydrogen bonding with protease active sites, similar to phenyl groups in HCV/HIV inhibitors .

- The carboxylic acid may act as a zinc-binding motif in metalloprotease inhibition, a feature absent in neutral thiazole derivatives .

Metabolic Stability : Sulfur atoms in the thiazolidine and dihydrothiazol rings may improve metabolic stability compared to ester- or amide-containing protease inhibitors but could pose challenges in oxidative environments .

Biological Activity

(2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid is a thiazolidine derivative with potential therapeutic applications. This compound has garnered attention due to its biological activities, particularly in the context of anti-inflammatory and antioxidant effects. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 313.39 g/mol. The structure features a thiazolidine ring, which is known for its pharmacological properties.

Research indicates that this compound exhibits its biological activity through several mechanisms:

- Inhibition of NF-κB Pathway : One of the primary mechanisms involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is crucial in regulating inflammatory responses and cellular stress responses.

- Antioxidant Activity : The compound has been shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of aging and skin health.

- Collagen Metabolism Modulation : Studies demonstrate that it influences collagen metabolism by affecting matrix metalloproteinases (MMPs), which are enzymes responsible for collagen degradation.

In Vitro Studies

A study published in PubMed highlights that (2R/S,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid significantly prevents UV-induced wrinkle formation by inhibiting NF-κB-mediated inflammation and reducing MMP activity . This suggests potential applications in dermatology for anti-aging treatments.

In Vivo Studies

In animal models, particularly hairless mice, the compound demonstrated protective effects against UV radiation-induced skin damage. It was effective in reducing inflammatory markers associated with skin aging and improving collagen synthesis .

Table: Summary of Biological Activities

| Activity | Mechanism | Model | Reference |

|---|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB | In vitro (fibroblasts) | |

| Antioxidant | Scavenging ROS | In vitro | |

| Collagen synthesis enhancement | Modulation of MMPs | In vivo (hairless mice) |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Skin Aging Treatment : In a clinical setting, patients treated with formulations containing this compound reported significant improvements in skin elasticity and reduction in wrinkle depth after 12 weeks of application.

- Wound Healing : Another study indicated enhanced wound healing properties when applied topically, attributed to its anti-inflammatory effects and promotion of collagen deposition.

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The compound can be synthesized via multi-step reactions involving coupling agents like EDCI/HOBt under controlled pH and temperature conditions. For example, thiazolidine derivatives are often synthesized by reacting substituted phenyl groups with chiral amino acids (e.g., L- or D-cysteine) in polar solvents like methanol or acetonitrile . Characterization requires NMR to confirm stereochemistry (e.g., chiral centers at C2, C4, and the dihydrothiazol moiety) and mass spectrometry (MS) to verify molecular weight . Purity should be assessed via HPLC with mobile phases such as methanol/water mixtures containing tetrabutylammonium hydroxide, adjusted to pH 5.5 .

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization involves adjusting reaction parameters:

- Catalysts : Use EDCI/HOBt for amide bond formation to reduce racemization .

- Temperature : Low temperatures (e.g., 0°C) during acetylation steps minimize side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates .

- pH control : Maintain neutral to slightly acidic conditions during cyclization to stabilize thiazolidine ring formation . Documented yields for analogous compounds range from 18.1% to 46.1%, depending on substituents .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Contradictions in bioactivity often arise from:

- Stereochemical impurities : Validate enantiomeric purity using chiral HPLC or X-ray crystallography to confirm the (2R,4R) and (R)-dihydrothiazol configurations .

- Assay variability : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) and standardize protocols (e.g., fixed pH, incubation time) .

- Degradation products : Perform forced degradation studies (heat, light, hydrolysis) followed by LC-MS to identify unstable intermediates .

Q. What methodologies are suitable for studying environmental fate and ecological impact?

Follow frameworks like Project INCHEMBIOL, which combines:

- Laboratory studies : Measure biodegradation kinetics using HPLC-MS to track compound persistence in soil/water matrices .

- Toxicity assays : Evaluate ecotoxicity via in vitro models (e.g., algal growth inhibition) and in vivo assays (e.g., zebrafish embryos) to assess LC values .

- Computational modeling : Predict bioaccumulation potential using logP values and quantitative structure-activity relationship (QSAR) models .

Q. How can stereochemical stability be assessed under physiological conditions?

Design experiments to probe:

- pH-dependent racemization : Incubate the compound in buffers (pH 2–9) and monitor chiral inversion via circular dichroism (CD) spectroscopy or chiral HPLC over 24–72 hours .

- Thermal stability : Heat samples to 37°C (mimicking body temperature) and analyze degradation products using NMR to detect epimerization at C2 or C4 .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

- Co-crystallization : Add co-formers (e.g., nicotinamide) to stabilize the lattice structure .

- Solvent screening : Test high-viscosity solvents (e.g., DMSO/water mixtures) to slow nucleation .

- Temperature gradients : Use slow cooling from 50°C to 4°C to promote ordered crystal growth .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.